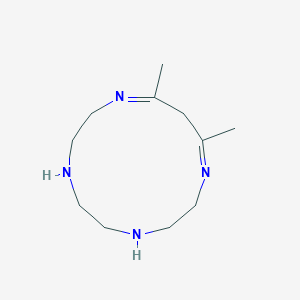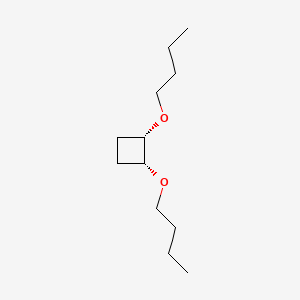
(1R,2S)-1,2-Dibutoxycyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-Dibutoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with two butoxy groups at the 1 and 2 positions. This compound is chiral, with the (1R,2S) configuration indicating the specific spatial arrangement of the substituents. The presence of the butoxy groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Dibutoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-dibromoethane with butanol in the presence of a strong base, such as sodium hydride, to form the cyclobutane ring with butoxy substituents. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1,2-Dibutoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyclobutane ring can be reduced under hydrogenation conditions to form butoxy-substituted alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butoxy-substituted ketones or aldehydes.
Reduction: Formation of butoxy-substituted alkanes.
Substitution: Formation of new compounds with different functional groups replacing the butoxy groups.
Applications De Recherche Scientifique
(1R,2S)-1,2-Dibutoxycyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-1,2-Dibutoxycyclobutane involves its interaction with molecular targets and pathways within biological systems. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Additionally, the cyclobutane ring can undergo conformational changes that affect its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1,2-Dimethoxycyclobutane: Similar structure but with methoxy groups instead of butoxy groups.
(1R,2S)-1,2-Diethoxycyclobutane: Similar structure but with ethoxy groups instead of butoxy groups.
(1R,2S)-1,2-Dipropoxycyclobutane: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness
(1R,2S)-1,2-Dibutoxycyclobutane is unique due to the presence of butoxy groups, which impart distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chains of the butoxy groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
88112-22-5 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(1S,2R)-1,2-dibutoxycyclobutane |
InChI |
InChI=1S/C12H24O2/c1-3-5-9-13-11-7-8-12(11)14-10-6-4-2/h11-12H,3-10H2,1-2H3/t11-,12+ |
Clé InChI |
DKICLVGPIVDFAW-TXEJJXNPSA-N |
SMILES isomérique |
CCCCO[C@@H]1CC[C@@H]1OCCCC |
SMILES canonique |
CCCCOC1CCC1OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


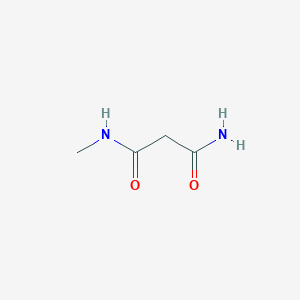
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
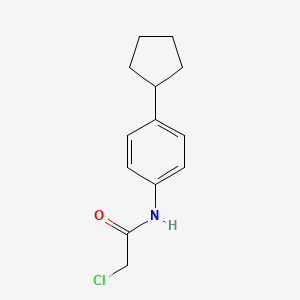

![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)

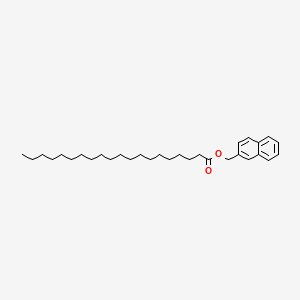
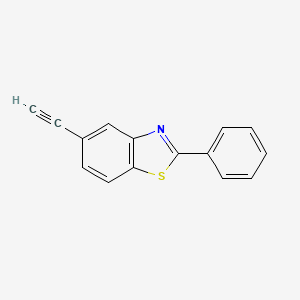
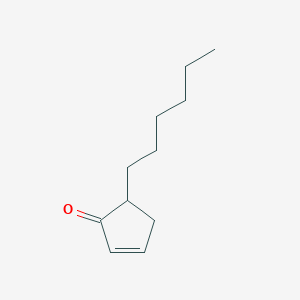
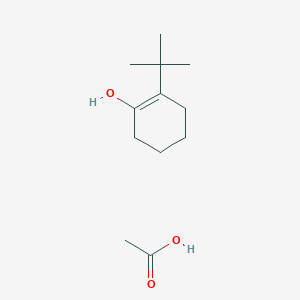
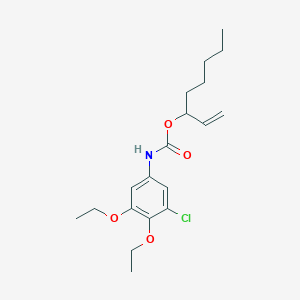
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
